molecular formula C18H17N3O3 B2865334 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide CAS No. 863001-87-0

4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide

Cat. No. B2865334
CAS RN: 863001-87-0
M. Wt: 323.352
InChI Key: XRFOBJRPGWMANT-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide” is a derivative of indole . Indole is a core structure of many bioactive compounds due to its high affinity to bind with most biological targets . It is an electron-rich compound and generally prefers electrophilic rather than nucleophilic substitution .


Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Chemical Reactions Analysis

Indole derivatives are versatile building blocks in synthesis, providing access to diverse heterocycles . They are often involved in reactions such as Fischer indolisation and indole N-alkylation . These reactions are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .

Scientific Research Applications

Reductive Chemistry and Cytotoxicity

The novel bioreductive drug 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, structurally related to nitrobenzamides, demonstrates selective toxicity for hypoxic cells. Its toxicity appears to be due to the oxygen-inhibited enzymatic reduction of its nitro groups, offering insights into the design of hypoxia-selective cytotoxins for cancer therapy (Palmer et al., 1995).

Crystal Engineering with Hydrogen and Halogen Bonds

Research into crystal engineering utilizing hydrogen bonds and halogen bonds in nitrobenzamide derivatives, such as the study of 4-nitrobenzamide complexes, provides foundational knowledge for designing new materials with specific physical properties. This area of study has implications for pharmaceutical development and materials science (Saha et al., 2005).

Antitumor Agents and Cell Cytotoxicity

The synthesis and evaluation of regioisomers of hypoxia-selective cytotoxins, like 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, show significant advancements in the design of antitumor agents. These compounds exhibit variable cytotoxicity to tumor cells under hypoxic conditions, contributing to the development of more effective cancer treatments (Palmer et al., 1996).

Chemotherapeutic Activity

The study of 4-iodo-3-nitrobenzamide and its reduction to 4-iodo-3-nitrosobenzamide highlights the potential for developing novel chemotherapeutic agents. These compounds show promise in inducing cell death in tumor cells, which could lead to new cancer treatment options (Mendeleyev et al., 1995).

Interaction with Metal Ions

The selective reduction in fluorescence emissions of N-(methylthiazol-2-yl)nitrobenzamide isomers upon interaction with specific metal ions like Cu2+ and Fe2+/Fe3+ opens up possibilities for applications in sensing and detection technologies. This research could lead to the development of novel diagnostic tools and sensors (Phukan et al., 2015).

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The development of efficient synthetic methods for indole derivatives is an active area of research . The future may see the discovery of new indole derivatives with potent biological activities and their application in the treatment of various diseases .

properties

IUPAC Name

4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-3-5-14(9-17(11)21(23)24)18(22)19-10-13-4-6-16-15(8-13)7-12(2)20-16/h3-9,20H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFOBJRPGWMANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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